molecular formula C21H29D5O5 B1165056 α-Cortolone-d5

α-Cortolone-d5

Cat. No.: B1165056
M. Wt: 371.52
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope-Labeled Compounds in Chemical and Biochemical Research

Stable isotope-labeled compounds are invaluable tools because they behave chemically and biologically almost identically to their unlabeled analogs, while possessing a distinct isotopic signature. diagnosticsworldnews.comaginganddisease.org This characteristic allows them to be used as tracers in metabolic studies, enabling the tracking of how molecules are absorbed, distributed, metabolized, and excreted within biological systems. symeres.comsimsonpharma.commusechem.com In quantitative analysis, stable isotope-labeled compounds serve as internal standards, improving the accuracy and precision of measurements by compensating for variations introduced during sample preparation and analysis, such as matrix effects and extraction recovery differences. unil.chnih.govsciex.comsigmaaldrich.com They are widely applied in areas such as proteomics, metabolomics, environmental studies, and pharmaceutical development. diagnosticsworldnews.comsymeres.commusechem.com

Role of Deuterium (B1214612) Labeling in Metabolic and Analytical Studies

Deuterium (²H or D) is a stable isotope of hydrogen that contains one proton and one neutron, making it heavier than the common hydrogen isotope, protium (B1232500) (¹H). youtube.comsimsonpharma.com Deuterium labeling involves replacing one or more hydrogen atoms in a molecule with deuterium atoms. youtube.comsimsonpharma.com This substitution can subtly alter the physicochemical properties of the molecule, such as reaction rates due to the kinetic isotope effect, which can be exploited in mechanistic studies. symeres.comsimsonpharma.comacs.org More significantly for metabolic and analytical studies, the increased mass due to deuterium labeling allows researchers to differentiate the labeled compound from its unlabeled counterpart using mass spectrometry. youtube.comacs.org Deuterium labeling is particularly useful for tracking metabolic pathways, understanding drug behavior (pharmacokinetics), and enhancing sensitivity and specificity in analytical techniques like MS and NMR. symeres.comyoutube.comsimsonpharma.comacs.org Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry, especially in complex biological matrices. sciex.comsigmaaldrich.comacs.org

Definition and Context of α-Cortolone-d5 as a Deuterated Steroid Standard

This compound is a form of α-cortolone where five hydrogen atoms have been replaced by deuterium atoms. α-Cortolone is a metabolite of the glucocorticoid cortisol (hydrocortisone). lipidmaps.orgchemicalbook.commedchemexpress.com Cortisol is a key steroid hormone involved in various physiological processes, including metabolism and immune response. chemicalbook.commedchemexpress.com Metabolites of cortisol, such as α-cortolone, are often analyzed in biological samples like urine and serum to assess steroid metabolism and diagnose related disorders. lipidmaps.orgnih.govnih.gov

As a deuterated analog of α-cortolone, this compound is primarily used as a stable isotope-labeled internal standard in analytical methods, particularly those employing mass spectrometry, for the quantification of endogenous α-cortolone and related steroids in biological matrices. unil.chnih.govsciex.combdg.co.nz Its structural similarity to unlabeled α-cortolone ensures that it behaves similarly during sample preparation and chromatographic separation, while its distinct mass allows for accurate and precise quantification of the endogenous compound through isotope dilution mass spectrometry. unil.chnih.govsigmaaldrich.com This makes this compound an essential tool in research and clinical laboratories for reliable steroid profiling and metabolic studies. unil.chnih.govisotope.comisotope.comsigmaaldrich.com

Properties

Molecular Formula

C21H29D5O5

Molecular Weight

371.52

Origin of Product

United States

Synthesis and Isotopic Characterization of α Cortolone D5

Strategies for Deuterium (B1214612) Incorporation into Steroid Scaffolds

The synthesis of deuterated steroids is a specialized field that employs various chemical reactions to replace hydrogen atoms with deuterium atoms. nih.gov These methods can be broadly categorized into techniques that achieve site-specific labeling and those that rely on broader hydrogen-deuterium exchange reactions. nih.govnih.gov The choice of strategy depends on the desired labeling pattern and the chemical structure of the steroid precursor.

Site-specific labeling introduces deuterium at precise, predetermined positions within the steroid molecule. This is often achieved through reductive deuteration reactions where a functional group is chemically reduced using a deuterium-donating reagent.

A common and effective method involves the reduction of a carbonyl group (ketone) using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). nih.govresearchgate.net For instance, the reduction of a ketone at a specific carbon position with NaBD₄ will introduce a single deuterium atom at that site with high specificity. nih.gov By strategically using precursors with multiple ketone groups or combining this with other reactions, a specific number of deuterium atoms can be incorporated. For example, the synthesis of a multiply deuterated cortisol analog involved reductive deuteration at C-11 with NaBD₄ as a key step. nih.gov

Another approach is the catalytic deuteration of a double bond. Using deuterium gas (D₂) in the presence of a metal catalyst like palladium on carbon (Pd/C), hydrogen atoms can be added across a carbon-carbon double bond, resulting in the incorporation of two deuterium atoms at specific adjacent positions. mdpi.com

Deuterium exchange reactions involve the substitution of one or more existing hydrogen atoms with deuterium from a deuterium-rich source, typically deuterated water (D₂O) or a deuterated solvent like methanol-d4 (MeOD). nih.govwikipedia.org These reactions are often catalyzed by acids or bases.

Base-catalyzed hydrogen-deuterium exchange is particularly effective for hydrogens located on carbon atoms adjacent to a carbonyl group (α-hydrogens). nih.gov In the presence of a base (e.g., NaOD) and a deuterium source (e.g., MeOD), these α-hydrogens can be reversibly removed to form an enolate intermediate. Upon neutralization by the deuterated solvent, a deuterium atom is incorporated in place of the hydrogen. nih.gov This process can be repeated to exchange all available α-hydrogens. The γ-hydrogens in α,β-unsaturated carbonyl systems can also undergo exchange through conjugation. nih.gov This method has been successfully applied to the synthesis of deuterated cortisol, where hydrogen-deuterium exchange was carried out with NaOD in MeOD. nih.gov

Metal-catalyzed exchange reactions, using catalysts such as palladium, can facilitate the deuteration of less reactive C-H bonds. mdpi.com These methods can achieve high levels of deuterium incorporation under controlled conditions. nih.gov

Table 1: Common Deuteration Strategies for Steroid Scaffolds

Deuteration StrategyTypical ReagentsDescriptionTarget Position Example
Reductive DeuterationSodium borodeuteride (NaBD₄), Lithium aluminum deuteride (LiAlD₄)A ketone or aldehyde functional group is reduced, incorporating a deuterium atom at the carbonyl carbon.Reduction of an 11-keto group to an 11-deutero-11-hydroxy group. nih.gov
Catalytic DeuterationDeuterium gas (D₂), Palladium on Carbon (Pd/C)Adds two deuterium atoms across a carbon-carbon double bond.Conversion of a Δ⁵-steroid to a 5,6-dideutero steroid.
Base-Catalyzed H/D ExchangeSodium deuteroxide (NaOD), Deuterated methanol (B129727) (MeOD), Deuterium oxide (D₂O)Exchanges hydrogens on carbons alpha (adjacent) to a carbonyl group for deuterium via an enolate intermediate.Exchange of hydrogens at C-2, C-4, and C-6 in a 3-keto steroid. nih.gov
Acid-Catalyzed H/D ExchangeDeuterated acids (e.g., D₂SO₄, DCl)Facilitates deuterium exchange, often on aromatic rings or other specific sites under acidic conditions.Incorporation of deuterium into an aromatic A-ring of an estrogen. nih.gov

Analytical Verification of Isotopic Purity and Enrichment

Following synthesis, a rigorous analytical process is essential to confirm the success of the deuteration. This involves verifying the number and position of the incorporated deuterium atoms, determining the isotopic purity of the compound, and quantifying the level of isotopic enrichment. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a primary technique for analyzing isotopically labeled compounds. mdpi.com It accurately measures the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its elemental formula and isotopic composition.

For α-Cortolone-d5, the molecular weight is approximately 371.52 g/mol , which is 5 mass units higher than its unlabeled counterpart (α-Cortolone, molecular weight ~366.5 g/mol ). bdg.co.nznih.gov HRMS can easily resolve this mass difference. By analyzing the distribution of isotopic peaks in the mass spectrum, analysts can confirm the incorporation of five deuterium atoms. The spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms (d0, d1, d2, d3, d4, d5). The relative intensity of the peak corresponding to the d5 species versus the others is used to calculate the isotopic purity. nih.gov

While mass spectrometry confirms how many deuterium atoms have been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine their precise location within the steroid's structure. rsc.orgresearchgate.net

¹H NMR (Proton NMR) is used to observe the signals from hydrogen atoms. When a hydrogen atom is replaced by a deuterium atom, the corresponding signal disappears from the ¹H NMR spectrum. nih.gov By comparing the ¹H NMR spectrum of this compound with that of unlabeled α-Cortolone, the specific sites of deuteration can be identified by noting which proton signals are absent.

²H NMR (Deuterium NMR) directly detects the deuterium nuclei. wikipedia.org This technique provides a definitive confirmation of the presence of deuterium and can give information about the chemical environment of each deuterium atom, further verifying their positions on the steroid scaffold. wikipedia.org Although it has a lower natural abundance and smaller magnetic moment than protons, samples that are intentionally enriched with deuterium provide a strong signal. wikipedia.org

Isotopic enrichment is a measure of the abundance of the desired isotopically labeled species (this compound) relative to all other isotopic variants of the molecule. This is a critical parameter for its use as an internal standard.

This quantification is typically performed using the data from high-resolution mass spectrometry. The relative intensities of the ion signals for the unlabeled (d0), partially deuterated (d1-d4), and fully deuterated (d5) forms of the molecule are measured. In this calculation, it is crucial to correct for the natural abundance of other isotopes, primarily Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%. The presence of ¹³C atoms in the molecule contributes to the M+1 and subsequent peaks in the mass spectrum and must be mathematically deconvoluted to accurately determine the true contribution from deuterium incorporation. dshs-koeln.de A high isotopic enrichment value (typically >98%) indicates a successful synthesis and a high-quality internal standard. bdg.co.nz

Table 2: Analytical Techniques for this compound Characterization

Analytical TechniqueInformation ProvidedExpected Result for this compound
High-Resolution Mass Spectrometry (HRMS)Isotopic composition, molecular formula confirmation, and isotopic enrichment.A molecular ion peak approximately 5 Da higher than the unlabeled compound. The relative intensities of the isotopic peaks are used to confirm the d5 state and calculate enrichment. bdg.co.nz
¹H NMR (Proton NMR)Determination of deuterium position by observing the absence of proton signals.The disappearance of signals corresponding to the five specific protons that have been replaced by deuterium. nih.gov
²H NMR (Deuterium NMR)Direct detection and confirmation of deuterium atoms and their chemical environment.Signals will be present that correspond directly to the five incorporated deuterium atoms, confirming their presence and location. wikipedia.org
Gas/Liquid Chromatography (GC/LC)Chemical purity assessment.A single, sharp peak indicating the sample is free from synthetic impurities or isomers. Often performed in conjunction with MS (GC-MS or LC-MS). nih.govmdpi.com

Analytical Methodologies Employing α Cortolone D5 As an Internal Standard

Principles of Internal Standard Utilization in Quantitative Analysis

In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, an internal standard is a substance added in a constant amount to all samples, calibration standards, and quality controls. The ideal internal standard is a compound that is chemically similar to the analyte but distinguishable by the instrument. Stable isotope-labeled (SIL) compounds, such as α-Cortolone-d5, are considered the gold standard for internal standards in mass spectrometry because they share nearly identical physicochemical properties with their unlabeled counterparts. oup.comwaters.com

The fundamental principle of using an internal standard is to correct for the loss of analyte during sample processing and to account for variations in instrument response. scielo.br By calculating the ratio of the analyte's response to the internal standard's response, analysts can compensate for fluctuations that would otherwise lead to inaccurate results.

Biological samples like plasma, urine, and tissue are complex mixtures containing numerous endogenous and exogenous compounds. These co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. waters.comchromatographyonline.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of quantification. myadlm.org

Because this compound is structurally almost identical to α-cortolone, it co-elutes during chromatography and experiences the same matrix effects. oup.comchromatographyonline.com Any suppression or enhancement of the ion signal that affects the native analyte will similarly affect the deuterated internal standard. waters.com Consequently, the ratio of the analyte signal to the internal standard signal remains constant, allowing for reliable quantification despite the variable and unpredictable nature of matrix effects. myadlm.org

The multi-step process of preparing a biological sample for steroid analysis can introduce significant variability. Steps such as extraction, enzymatic hydrolysis, and derivatization are seldom 100% efficient and can vary from sample to sample. scielo.br Adding a known quantity of this compound at the very beginning of the sample preparation workflow allows it to account for procedural losses at each subsequent stage. sigmaaldrich.com

For instance, if a portion of the analyte is lost during a solid-phase extraction step, a proportional amount of this compound is also lost. This consistent ratio ensures that the final calculated concentration of the analyte accurately reflects its original concentration in the sample. This correction for procedural variability is crucial for achieving the high levels of accuracy and reproducibility required in clinical and research settings. scielo.brresearchgate.net The use of a SIL internal standard for each analyte is a key strategy for safeguarding against analytical errors and ensuring robust method performance. chromsystems.com

Sample Preparation Protocols for Steroid Analysis

The accurate measurement of steroids often requires extensive sample preparation to isolate the analytes from the complex biological matrix and to convert them into a form suitable for analysis.

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. selectscience.netsterlitech.com It is preferred over liquid-liquid extraction (LLE) in many modern labs due to its efficiency, ease of automation, and ability to provide cleaner extracts. nih.gov For steroid analysis, various SPE sorbents can be employed depending on the specific properties of the analytes.

Reversed-phase SPE, using sorbents like C18 or polymeric materials, is common for extracting steroids from aqueous matrices like urine and plasma. nih.gov The general procedure involves conditioning the sorbent, loading the sample (to which this compound has been added), washing away interferences, and finally eluting the analytes and the internal standard with an organic solvent. sigmaaldrich.com

Table 1: Example of a Generic Solid-Phase Extraction Protocol for Steroids

StepDescriptionPurpose
Conditioning The SPE cartridge is washed with an organic solvent (e.g., methanol) followed by an aqueous buffer.To activate the sorbent and ensure reproducible retention of the analyte.
Equilibration The cartridge is rinsed with a solution similar in composition to the sample matrix.To prepare the sorbent for sample loading.
Sample Loading The pre-treated biological sample (containing the analyte and this compound) is passed through the cartridge.To retain the steroids on the sorbent while allowing some matrix components to pass through.
Washing The cartridge is washed with a weak solvent mixture.To remove hydrophilic and weakly bound interfering compounds.
Elution The retained steroids and this compound are eluted from the cartridge using a strong organic solvent (e.g., methanol (B129727), acetonitrile).To collect the purified and concentrated analytes for analysis.

This table presents a generalized SPE workflow. Specific solvents, volumes, and sorbent types are optimized based on the target steroids and sample matrix.

In the body, steroids and their metabolites are often conjugated with glucuronic acid or sulfate (B86663) groups to increase their water solubility and facilitate excretion. acs.org These conjugated forms are not always directly measurable by common techniques like LC-MS/MS. Therefore, a hydrolysis step is required to cleave the conjugate moiety and release the free steroid. rsc.org

Enzymatic hydrolysis using β-glucuronidase and/or sulfatase (often from sources like Helix pomatia) is the preferred method as it is milder than acid hydrolysis and results in fewer degradation byproducts. nih.gov The reaction is typically carried out by incubating the sample with the enzyme solution at a specific pH and temperature (e.g., pH 5.2 at 42°C for several hours). nih.gov Since the efficiency of this enzymatic reaction can vary, the presence of this compound is essential to correct for any incomplete hydrolysis, ensuring that the final measurement reflects the total (conjugated + unconjugated) steroid concentration.

Derivatization is a chemical modification process used to improve the analytical properties of a compound. nih.gov For steroid analysis, particularly with gas chromatography (GC) or in some cases liquid chromatography (LC), derivatization can enhance volatility, improve chromatographic peak shape, and increase ionization efficiency in the mass spectrometer. acs.orgsigmaaldrich.com

Common derivatization strategies for steroids include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and thermally stable for GC-MS analysis. researchgate.netresearchgate.net For LC-MS, derivatization can be employed to introduce a permanently charged or easily ionizable group to the steroid molecule, significantly enhancing detection sensitivity. nih.govclemson.edu this compound, having the same functional groups as the native analyte, undergoes the same derivatization reaction, thus ensuring it can accurately correct for variations in reaction yield and efficiency. nih.gov

Table 2: Common Derivatization Reagents for Steroid Analysis

Reagent ClassExample ReagentTarget Functional GroupAnalytical TechniquePurpose
Silylating Agents N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Hydroxyl (-OH), Ketone (=O)GC-MSIncrease volatility and thermal stability. acs.org
Acylating Agents Heptafluorobutyric anhydride (B1165640) (HFBA)Hydroxyl (-OH)GC-MS, LC-MSImprove chromatographic properties and detector response. nih.gov
Charge-Tagging Agents Girard's Reagent PKetone (=O)LC-MSIntroduce a permanent positive charge for enhanced ESI sensitivity. clemson.edu
Fluorescent Tagging Dansyl ChlorideHydroxyl (-OH)LC-Fluorescence, LC-MSIntroduce a fluorescent and easily ionizable group. clemson.edu

This table provides examples of derivatization strategies. The choice of reagent depends on the specific steroid, the analytical platform, and the desired outcome.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

The use of this compound as an internal standard is well-established in LC-MS/MS methods for the quantification of endogenous steroids in various biological matrices. nih.govthermofisher.comnih.gov The stable isotope-labeled internal standard co-elutes with the target analyte and experiences similar ionization effects, providing a reliable basis for accurate quantification. nih.gov

Chromatographic Separation Parameters (e.g., Column Chemistry, Mobile Phase)

Effective chromatographic separation is paramount for resolving target analytes from isobaric interferences prior to mass spectrometric detection. thermofisher.comsemanticscholar.org For the analysis of α-Cortolone and other related corticosteroids, reversed-phase chromatography is the predominant technique.

Column Chemistry: C18 columns are most frequently employed, with particle sizes typically in the sub-2 µm range for Ultra-High-Performance Liquid Chromatography (UHPLC) applications to achieve high resolution and rapid analysis times. semanticscholar.org An example is the Acquity UPLC BEH C18 column, which provides excellent retention and selectivity for steroids. semanticscholar.org

Mobile Phase: The mobile phase commonly consists of a two-solvent system, allowing for gradient elution. Mobile Phase A is typically an aqueous solution containing a small percentage of an acid, such as 0.1% formic acid, to promote protonation of the analytes. Mobile Phase B is an organic solvent, most commonly methanol or acetonitrile, also containing 0.1% formic acid. semanticscholar.org Gradient elution, starting with a lower percentage of the organic phase and ramping up, is used to effectively separate steroids with varying polarities. semanticscholar.org

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol or Acetonitrile with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 - 60 °C
Injection Volume5 - 10 µL
ElutionGradient

Mass Spectrometry Operating Modes (e.g., Multiple Reaction Monitoring)

For quantitative analysis, triple quadrupole mass spectrometers are typically operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

In an MRM experiment, the first quadrupole (Q1) is set to isolate the precursor ion of a specific analyte (e.g., the protonated molecule of this compound, [M+H]+). This isolated ion then passes into the second quadrupole (Q2), the collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas. The third quadrupole (Q3) is then set to isolate a specific, characteristic fragment ion (product ion). The detector only measures the intensity of this final product ion. By monitoring one or more of these specific transitions for both the analyte and its deuterated internal standard, a highly specific and quantifiable signal is obtained, even in complex biological matrices. researchgate.net

Electrospray Ionization and Tandem Mass Spectrometry Optimization

Electrospray Ionization (ESI) is the most common ionization technique for LC-MS analysis of steroids due to its soft ionization nature, which typically produces intact protonated molecules [M+H]+. thermofisher.com Optimization of ESI source parameters is crucial for maximizing the signal intensity of the target analytes. researchgate.net

Key parameters for optimization include:

Ion Source Voltage: Typically set between 3.0 and 5.0 kV.

Source Temperature: Maintained at elevated temperatures (e.g., 140-150 °C) to aid in desolvation.

Desolvation Gas Flow and Temperature: High gas flow (e.g., 550 L/h of nitrogen) and temperature (e.g., 300 °C) are used to evaporate the solvent droplets and release the charged analyte ions into the gas phase.

For tandem mass spectrometry (MS/MS) optimization, the collision energy (CE) is a critical parameter. This is the voltage applied to the collision cell (Q2) which controls the energy of the collisions and thus the degree of fragmentation. The optimal CE is determined for each MRM transition by infusing a standard solution of the compound and varying the collision energy to find the value that produces the most intense product ion signal. For this compound, the precursor ion in positive ESI mode would be the protonated molecule at a mass-to-charge ratio (m/z) of 372.5. Product ions would be formed through the characteristic loss of water molecules (H₂O) from the steroid core.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

GC-MS is a reference method for comprehensive steroid profiling, particularly valued for its high chromatographic resolution of isomeric compounds. nih.gov The use of a deuterated internal standard like this compound is essential for accurate quantification. dshs-koeln.de

Chromatographic Separation Parameters (e.g., Capillary Columns, Temperature Programming)

Prior to GC-MS analysis, steroids must undergo a derivatization step to increase their volatility and thermal stability. fu-berlin.defu-berlin.de This is typically achieved by silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert polar hydroxyl groups into trimethylsilyl (TMS) ethers. fu-berlin.de

Capillary Columns: High-resolution separation is achieved using wall-coated open tubular (WCOT) capillary columns. Columns with a nonpolar stationary phase, such as those based on 5% phenyl-methylpolysiloxane (e.g., HP-5MS), are commonly used for steroid analysis.

Temperature Programming: A programmed temperature ramp is essential for separating the wide range of steroid metabolites present in a biological sample. A typical program starts at a lower temperature, holds for a short period, and then ramps up at a controlled rate (e.g., 20 °C/min) to a final high temperature, which is then held to ensure all compounds elute from the column. The injector is operated in splitless mode to maximize the transfer of analytes onto the column for high sensitivity.

ParameterTypical Condition
ColumnHP-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
Injector ModeSplitless
Injector Temperature280 - 290 °C
Temperature Programe.g., Initial 100°C, ramp at 20°C/min to 320°C, hold for 5 min
DerivatizationSilylation (e.g., with MSTFA)

Electron Ionization and Fragmentation Pathways in GC-MS/MS

In GC-MS, Electron Ionization (EI) is the most common ionization method. High-energy electrons (typically 70 eV) bombard the analyte molecules as they elute from the GC column, causing the ejection of an electron to form a molecular ion (M•+). nih.govresearchgate.net This process imparts significant internal energy, leading to extensive and reproducible fragmentation. nih.govresearchgate.net

The fragmentation of TMS-derivatized steroids is complex but follows characteristic pathways. Common fragmentation events include:

Loss of a methyl radical (•CH₃): This results in a stable [M-15]⁺ ion and is a very common feature in the mass spectra of TMS derivatives. fu-berlin.denih.gov

Cleavage of the silyl (B83357) group: This can lead to various fragment ions.

Fragmentation of the steroid backbone: Cleavage of the D-ring is also a common pathway.

For this compound, the five deuterium (B1214612) atoms are stably incorporated into the molecule's carbon skeleton. After derivatization with a standard silylating agent like MSTFA, the resulting TMS-ether of this compound will have a molecular weight that is 5 Daltons higher than its non-deuterated counterpart. Consequently, the molecular ion and any fragment ions that retain the steroid core will be observed at m/z values shifted by +5. This predictable mass shift allows for its clear differentiation from the endogenous, non-labeled analyte, making it an ideal internal standard for quantification by GC-MS. dshs-koeln.deresearchgate.net The mass spectrometer can be programmed to monitor specific, high-mass fragment ions for both the analyte and the d5-internal standard, ensuring highly selective and accurate measurement.

Applications of α Cortolone D5 in Research

Elucidation of Steroid Metabolic Pathways in Biological Models

Stable isotope-labeled compounds are invaluable for tracing the fate of molecules in complex biological systems. By introducing a labeled compound, researchers can follow its conversion into various metabolites, providing a clear picture of the metabolic pathways involved. Although specific studies detailing the use of α-Cortolone-d5 as a metabolic tracer are not widely reported, its properties make it a suitable candidate for such research.

In vitro systems, such as incubations with liver microsomes or specific enzymes, provide a controlled environment to study the metabolism of steroids. nih.gov The introduction of this compound into such a system would allow for the unambiguous identification of its metabolic products by mass spectrometry. The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties. This mass shift enables the distinction between the metabolites of the administered this compound and the endogenous, unlabeled α-Cortolone and its metabolites. This approach could be used to identify novel or previously uncharacterized metabolites of α-Cortolone.

Hydroxysteroid dehydrogenases (HSDs) are a family of enzymes crucial for the interconversion of steroids, thereby regulating their biological activity. nih.gov For instance, 20α-HSD is involved in the metabolism of corticosteroids. nih.gov By incubating a specific HSD with this compound as a substrate, researchers could precisely measure the kinetics and specificity of the enzymatic reaction. The deuterated product of the reaction would be easily distinguishable from any unlabeled steroids present in the enzyme preparation, allowing for a highly sensitive and specific assay of enzyme activity. This could be instrumental in characterizing the function of newly discovered HSDs or in screening for inhibitors of these enzymes.

Animal models are essential for understanding the complexities of steroid metabolism in a whole-organism context. Administering this compound to an animal model would enable researchers to trace its metabolic fate in vivo. By analyzing biological samples such as urine, plasma, or tissues at different time points, a dynamic picture of α-Cortolone absorption, distribution, metabolism, and excretion can be constructed. This stable isotope tracing approach is a powerful tool in metabolomics for mapping metabolic networks and understanding how they are altered in disease states. researchgate.netnih.gov

Development of Quantitative Assays for Endogenous Steroid Metabolites

The most prominent and well-documented application of this compound is as an internal standard in quantitative assays for steroid metabolites, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS has become the gold standard for steroid analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, such as this compound, is fundamental to the accuracy of these methods. An internal standard is added to a biological sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte of interest (in this case, endogenous α-Cortolone) and is detected by the mass spectrometer. Because the internal standard has nearly identical physicochemical properties to the analyte, it compensates for any loss of analyte during sample extraction and for variations in instrument response (ion suppression or enhancement).

A robust and selective LC-MS/MS method for the quantification of 11 deconjugated urinary steroids, including α-cortolone, has been developed and validated. This method utilizes deuterated internal standards to ensure accuracy. The table below summarizes the performance characteristics of this assay for α-cortolone.

Assay Performance for α-Cortolone Quantification using LC-MS/MS
ParameterValue
Linearity (R²)> 0.99
Intra-day Precision< 10.1%
Inter-day Precision< 10.1%
Relative Matrix Effect96.4% - 101.6%
Relative Recovery98.2% - 115.0%

This data demonstrates the high accuracy and precision of the LC-MS/MS method for α-cortolone quantification, which is critically dependent on the use of a suitable internal standard like this compound.

Comprehensive steroid profiling, or steroidomics, is increasingly used in clinical research to diagnose and monitor endocrine disorders. The simultaneous measurement of multiple steroids provides a detailed "fingerprint" of an individual's steroid metabolism. The accuracy and comparability of data between different laboratories are paramount for the clinical application of these profiles. The use of universally accepted, high-purity internal standards like this compound is a key component of standardization efforts. By providing a common reference point for quantification, these standards help to minimize inter-laboratory variability and ensure that steroid profiles are reliable and reproducible. This is crucial for establishing robust reference ranges and for the development of steroid-based biomarkers for various diseases.

Mechanistic Studies Involving Deuterium Kinetic Isotope Effects

The substitution of hydrogen with its stable, heavier isotope, deuterium, is a cornerstone technique in the elucidation of reaction mechanisms, a field where this compound serves as a specialized tool. nih.gov This substitution can lead to a change in the rate of a chemical reaction, an observation known as the deuterium kinetic isotope effect (KIE). escholarship.org The KIE is a powerful probe for determining whether a carbon-hydrogen (C-H) bond is broken in the rate-determining step of a reaction. researchgate.net Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, it is stronger and requires more energy to break than a corresponding C-H bond. ucsb.edu Consequently, if C-H bond cleavage is integral to the slowest step of a reaction, the deuterated version of the molecule will react more slowly than its non-deuterated (protio) counterpart. researchgate.net

In the context of steroid metabolism, this compound is employed to investigate the mechanisms of enzymes such as hydroxysteroid dehydrogenases (HSDs) and reductases that catalyze its biotransformation. By comparing the kinetic parameters of the enzymatic conversion of α-Cortolone versus this compound, researchers can gain profound insights into the transition state of the reaction and identify the rate-limiting steps.

Detailed Research Findings

While specific published studies focusing solely on the KIE of this compound are highly specialized, the principles can be illustrated through a representative mechanistic study on a hypothetical cortisol-metabolizing enzyme, "Enzyme X," which is presumed to convert α-Cortolone to a downstream metabolite via an oxidation reaction.

In such a study, researchers would incubate Enzyme X with either α-Cortolone or this compound and measure the initial reaction velocities at various substrate concentrations. The data would then be used to determine key kinetic parameters, including the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax.

The KIE is then calculated as the ratio of the rate constant for the light isotope (kH) to the rate constant for the heavy isotope (kD). This can be expressed using Vmax or the specificity constant (Vmax/Km).

Primary KIE : A KIE value significantly greater than 1 (typically ranging from 2 to 7) is considered a primary isotope effect. researchgate.net This indicates that the C-H bond at the site of deuteration is being broken during the rate-determining step of the enzymatic reaction.

Secondary KIE : Values that are slightly different from 1 (e.g., 0.8-1.3) are termed secondary isotope effects. These arise when the deuterium is not directly involved in bond breaking but is located at a position that undergoes a change in hybridization (e.g., from sp3 to sp2) during the transition state.

No KIE : A KIE value of approximately 1 suggests that C-H bond cleavage is not involved in the rate-determining step.

Illustrative Kinetic Data for Enzyme X

The following table presents hypothetical kinetic data from an experiment comparing the metabolism of α-Cortolone and this compound by Enzyme X.

SubstrateVmax (nmol/min/mg)Km (µM)Vmax/Km (Specificity Constant)
α-Cortolone (Protio)15.6250.624
This compound4.2260.162

This table contains hypothetical data for illustrative purposes.

From this data, the deuterium kinetic isotope effects can be calculated.

Calculated Kinetic Isotope Effects (KIE)

KIE ParameterCalculationValueMechanistic Interpretation
KIE on VmaxVmax (H) / Vmax (D)3.71A significant primary KIE, indicating that the cleavage of a C-H bond at one of the deuterated positions is the rate-determining step in the catalytic cycle.
KIE on Vmax/Km(Vmax/Km)H / (Vmax/Km)D3.85This value confirms the primary KIE and suggests that the C-H bond cleavage occurs at or before the first irreversible step in the reaction pathway.

This table contains hypothetical data for illustrative purposes.

The findings from this representative study would strongly imply that the mechanism of Enzyme X involves the direct cleavage of a C-H bond from the cortolone (B145581) structure as its slowest, rate-limiting step. The large primary KIE points to a transition state where this bond is substantially broken. This information is crucial for understanding the fundamental catalytic strategy of the enzyme and can aid in the design of specific inhibitors that target this mechanistic step. Thus, this compound serves as an indispensable tool for dissecting the intricate details of steroid biotransformation pathways. simsonpharma.com

Quality Assurance and Reference Material Aspects of α Cortolone D5

Certification of α-Cortolone-d5 as a Reference Standard

The certification of this compound as a reference standard is a rigorous process that ensures its identity, purity, and concentration are accurately characterized. This process provides users with the necessary confidence in the material's suitability for its intended use in sensitive analytical methods.

Producers of high-quality reference materials, including this compound, typically operate under the stringent guidelines of international standards to ensure competence and consistency. nata.com.auansi.org The most relevant standard for reference material producers is ISO 17034, "General requirements for the competence of reference material producers". reagecon.comexcedr.comaroscientific.com

Adherence to ISO 17034 ensures that the entire process of producing this compound as a Certified Reference Material (CRM) is conducted in a metrologically valid manner. reagecon.com This includes:

Material Characterization: Comprehensive analysis to confirm the chemical structure and identity of this compound. This involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Purity Assessment: Determination of the chemical and isotopic purity of the material. This is crucial for deuterated standards to ensure that the unlabeled parent compound is present in negligible amounts. nih.gov

Homogeneity and Stability Studies: Rigorous testing to ensure that every unit of the reference material has the same properties and that these properties remain stable over time. reagecon.comexcedr.com

Assignment of Certified Value and Uncertainty: The concentration of the this compound solution is certified with an associated measurement uncertainty, providing a complete picture of the material's quality. aroscientific.com

A certificate of analysis accompanying an ISO 17034 accredited CRM of this compound will provide detailed information on these quality attributes, assuring the end-user of its traceability and reliability. zeptometrix.comsigmaaldrich.com

Inter-laboratory comparison studies, also known as proficiency testing schemes, are essential for assessing the performance of different laboratories and analytical methods. nih.govresearchgate.net In the context of steroid analysis, these studies help to identify and mitigate biases between different analytical platforms and methodologies. nih.gov

As a high-purity internal standard, this compound plays a crucial role in such studies. dshs-koeln.de By providing a common reference point for all participating laboratories, it helps to normalize for variations in sample preparation, instrument response, and other analytical variables. scioninstruments.com This allows for a more accurate comparison of the measurement results for endogenous α-Cortolone across different laboratories.

The use of a common, well-characterized internal standard like this compound is a key step towards achieving harmonization of steroid measurement results, which is vital for the establishment of universal reference intervals and for the comparability of data from multicenter research studies. youtube.comyoutube.com

Below is a hypothetical representation of how data from an inter-laboratory comparison for α-Cortolone might be presented, highlighting the importance of a consistent internal standard.

Hypothetical Inter-laboratory Comparison for α-Cortolone Measurement

LaboratoryMethodMeasured α-Cortolone Concentration (ng/mL)Internal Standard UsedDeviation from Mean (%)
Lab ALC-MS/MS5.2This compound+1.96%
Lab BGC-MS4.8This compound-5.88%
Lab CLC-MS/MS5.1This compound0.00%
Lab DLC-MS/MS5.5This compound+7.84%
Lab EGC-MS4.9This compound-3.92%

Long-Term Stability and Storage Considerations for this compound Reference Materials

The stability of a reference material is a critical quality attribute that ensures its certified properties remain valid over its intended shelf-life. nih.goveuropa.eu For this compound, long-term stability studies are conducted by the manufacturer to establish appropriate storage conditions and to assign a re-test period or expiry date. researchgate.neteuropa.eu

These studies typically involve storing the reference material under various temperature and humidity conditions, including both long-term (real-time) and accelerated stability testing. paho.orgdrugdiscoverytrends.com

Long-Term (Real-Time) Stability Testing: Samples of the this compound reference material are stored under the recommended conditions (e.g., -20°C or -80°C) and tested at regular intervals over a prolonged period. europa.eunih.gov

Accelerated Stability Testing: To predict the long-term stability in a shorter timeframe, samples are stored at elevated temperatures (e.g., 4°C, 25°C, or 40°C). paho.orgnih.gov The degradation observed under these stressed conditions can be used to model the expected stability at the recommended storage temperature. europeanpharmaceuticalreview.com

The stability of this compound is assessed by monitoring its concentration and purity over the course of the study. Any significant degradation would compromise its utility as an internal standard.

The following table provides a sample design for a long-term stability study of this compound.

Example Long-Term Stability Study Protocol for this compound

Storage ConditionTesting Time PointsParameters to be Tested
-20°C ± 5°C0, 6, 12, 24, 36 monthsConcentration, Purity, Appearance
4°C ± 2°C0, 3, 6, 9, 12 monthsConcentration, Purity, Appearance
25°C ± 2°C / 60% ± 5% RH0, 1, 3, 6 monthsConcentration, Purity, Appearance

Proper storage by the end-user is crucial to maintain the integrity of the this compound reference material. This typically involves keeping the material in its original, tightly sealed container at the recommended temperature, protected from light.

Contribution to Method Harmonization in Steroid Analysis Research

Method harmonization in steroid analysis aims to reduce inter-laboratory variability and ensure that results are comparable, regardless of the specific analytical method or laboratory. youtube.comyoutube.com The use of highly pure, accurately characterized, and stable deuterated internal standards like this compound is a cornerstone of achieving this harmonization. dshs-koeln.de

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for steroid analysis, this compound co-elutes with the endogenous α-Cortolone. nih.govnih.gov By being subjected to the same sample preparation and analysis conditions, it effectively corrects for variations in extraction efficiency and matrix effects, which are major sources of analytical variability. scioninstruments.com

The widespread adoption of this compound as the internal standard for α-Cortolone measurement across different research and clinical laboratories would significantly contribute to:

Improved Accuracy and Precision: By minimizing analytical variability, more accurate and precise measurements of endogenous α-Cortolone can be achieved.

Enhanced Comparability of Data: Researchers can be more confident that differences in α-Cortolone levels observed in studies from different institutions are due to biological variation rather than analytical discrepancies.

Establishment of Robust Reference Intervals: Harmonized methods are essential for establishing reliable population-based reference intervals for α-Cortolone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.